Chiral Scaffold Purity: Racemic vs. Enantiopure Forms for Asymmetric Synthesis
The target compound is supplied as a racemic mixture (rac-1-methyl-pyrrolidine-2-carboxylic acid amide) . For applications requiring stereochemical control, the use of an enantiopure form, such as (S)-1-methylpyrrolidine-2-carboxamide (CAS 94391-71-6) , is essential. The racemate provides a baseline scaffold for screening, while the specific enantiomer is selected for asymmetric induction or when a chiral biological target is involved. The quantitative difference is not in potency but in enantiomeric composition: the racemate is a 1:1 mixture of (R) and (S) enantiomers, whereas the enantiopure form offers >95% enantiomeric excess (ee), a critical parameter for stereoselective reactions [1].
| Evidence Dimension | Enantiomeric Purity / Chiral Identity |
|---|---|
| Target Compound Data | Racemic mixture (1:1 ratio of (R) and (S) enantiomers) |
| Comparator Or Baseline | (S)-1-methylpyrrolidine-2-carboxamide (CAS 94391-71-6) |
| Quantified Difference | Racemic vs. >95% ee for the single enantiomer |
| Conditions | Commercial supply specifications and chiral purity analysis |
Why This Matters
Procurement decisions must align with synthetic goals: the racemic form is suitable for initial screening or non-stereoselective steps, while the enantiopure form is mandated for asymmetric catalysis or chiral drug candidate synthesis.
- [1] Chem960. 94391-71-6 ((S)-1-甲基吡咯烷-2-羧酰胺). Accessed April 23, 2026. View Source
